molecular formula C2H5F4N B12732606 Ethanamine, 2,2,2-trifluoro-, hydrofluoride CAS No. 373-89-7

Ethanamine, 2,2,2-trifluoro-, hydrofluoride

Cat. No.: B12732606
CAS No.: 373-89-7
M. Wt: 119.06 g/mol
InChI Key: OOJHTKDDYGYVHY-UHFFFAOYSA-N
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Description

Ethanamine, 2,2,2-trifluoro-, hydrofluoride is a chemical compound with the molecular formula C2H4F3N. It is also known as 2,2,2-trifluoroethylamine. This compound is characterized by the presence of a trifluoromethyl group attached to an ethylamine backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 2,2,2-trifluoro-, hydrofluoride can be synthesized through several methods. One common synthetic route involves the reaction of trifluoroacetic acid with ammonia, followed by reduction with lithium aluminum hydride. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical processes. One method involves the fluorination of ethylamine using hydrogen fluoride in the presence of a catalyst. This process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2,2-trifluoro-, hydrofluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluoroacetic acid.

    Reduction: Reduction reactions can yield trifluoroethylamine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Trifluoroacetic acid.

    Reduction: Trifluoroethylamine.

    Substitution: Various substituted ethanamines depending on the reagents used.

Scientific Research Applications

Ethanamine, 2,2,2-trifluoro-, hydrofluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethanamine, 2,2,2-trifluoro-, hydrofluoride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, 2,2,2-trifluoro-, hydrochloride: Similar in structure but with a hydrochloride group instead of hydrofluoride.

    2,2,2-Trifluoroethanol: An alcohol with a trifluoromethyl group, used in different applications.

    2,2,2-Trifluoroethylamine: The base form of ethanamine, 2,2,2-trifluoro-, hydrofluoride.

Uniqueness

This compound is unique due to its combination of the trifluoromethyl group and the hydrofluoride moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various specialized applications.

Properties

CAS No.

373-89-7

Molecular Formula

C2H5F4N

Molecular Weight

119.06 g/mol

IUPAC Name

2,2,2-trifluoroethanamine;hydrofluoride

InChI

InChI=1S/C2H4F3N.FH/c3-2(4,5)1-6;/h1,6H2;1H

InChI Key

OOJHTKDDYGYVHY-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)N.F

Origin of Product

United States

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